molecular formula C22H21N3O2S B11294930 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11294930
M. Wt: 391.5 g/mol
InChI Key: DWWMUPRZLQEHNW-UHFFFAOYSA-N
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Description

This compound belongs to the class of dihydro-3H-pyrrol-3-one derivatives, characterized by a central pyrrolone ring substituted with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group at position 4, an amino group at position 5, and a 2-phenylethyl group at position 1. Though direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs exhibit cytostatic and anti-inflammatory activities .

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C22H21N3O2S/c1-27-17-9-7-16(8-10-17)18-14-28-22(24-18)20-19(26)13-25(21(20)23)12-11-15-5-3-2-4-6-15/h2-10,14,23,26H,11-13H2,1H3

InChI Key

DWWMUPRZLQEHNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is the condensation of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with a suitable pyrrolone precursor under controlled conditions. The reaction may require the use of catalysts such as palladium or copper and solvents like dimethylformamide or toluene to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems ensures consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or platinum oxide.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Biological Activities

Research indicates that 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one exhibits various biological activities:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent by inhibiting the growth of various pathogens.
  • Antiviral Activity : It may interact with viral enzymes or receptors, potentially disrupting viral replication.
  • Anticancer Effects : Studies suggest that it can modulate enzyme activity related to cancer cell proliferation and survival.

Research Applications

This compound has several applications in scientific research:

Medicinal Chemistry

The compound is investigated for its potential as:

  • Antimicrobial Agent : Effective against a range of bacteria and fungi.
  • Antiviral Drug : Possible use in treating viral infections.
  • Cancer Therapeutic : Targeting specific pathways involved in tumor growth.

Biological Studies

It is utilized in studies related to:

  • Enzyme Inhibition : Understanding how it affects metabolic pathways.
  • Receptor Binding : Investigating its interactions with cellular receptors to elucidate signaling mechanisms.

Industrial Applications

The unique structure makes it a candidate for developing new materials with specific properties such as:

  • Dyes
  • Catalysts

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiazole ring and amino group play crucial roles in binding to the active sites of enzymes, altering their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, focusing on substituents, molecular properties, and reported biological activities:

Compound Name Thiazole Substituent N-Substituent Molecular Formula Molecular Weight Key Findings/Activity
Target Compound: 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one 4-(4-methoxyphenyl) 2-phenylethyl C₂₁H₂₀N₃O₂S* ~380.4 Structural features suggest enhanced lipophilicity; activity inferred from analogs .
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one 4-(4-chlorophenyl) 4-methoxyphenyl C₁₉H₁₅ClN₃O₂S 380.87 Commercially available; no direct activity data reported.
5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one 4-methyl 2-phenylethyl C₁₆H₁₇N₃OS 299.4 Simplified structure with methyl-thiazole; lower molecular weight.
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one 4-(3,4-dimethoxyphenyl) 2-furylmethyl C₂₀H₁₉N₃O₄S 397.4 Increased oxygen content; potential for altered solubility.
D1: 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one 1,3-benzothiazol-2-yl 3-methoxyphenyl C₁₉H₁₆N₃O₂S 365.4 Weaker anti-inflammatory activity compared to MI-1 in rat colitis models.

*Estimated molecular formula and weight based on structural analogs.

Key Structural and Functional Insights:

Methyl-thiazole () reduces steric hindrance and molecular weight, possibly improving metabolic stability but reducing target affinity .

N-Substituent Variations :

  • The 2-phenylethyl group in the target compound provides greater conformational flexibility compared to rigid substituents like 4-methoxyphenyl () or 2-furylmethyl (), which may influence membrane permeability .

Biological Activity Trends :

  • Analogs with benzothiazole cores (e.g., D1 in ) showed weaker anti-inflammatory effects compared to other pyrrolone derivatives, suggesting that thiazole substitution significantly modulates activity .

Biological Activity

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 298.4 g/mol
  • IUPAC Name : 4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenol

The compound exhibits a range of biological activities primarily attributed to its structural components, particularly the thiazole and pyrrole moieties. These functional groups are known for their ability to interact with various biological targets, including enzymes and receptors.

Biological Activities

1. Antimicrobial Activity
Research has demonstrated that compounds containing thiazole rings exhibit antimicrobial properties. In a study evaluating the antibacterial efficacy of thiazole derivatives, it was found that the presence of methoxy and phenyl groups enhances activity against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects. Studies indicate that thiazole derivatives can inhibit pro-inflammatory cytokines, which are pivotal in mediating inflammation. This suggests a possible therapeutic application in treating inflammatory diseases .

3. Cytotoxicity and Anticancer Activity
In vitro studies have revealed that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression. For instance, derivatives with similar structures were reported to significantly reduce cell viability in human cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Modification Effect on Activity
Addition of halogensIncreased potency against certain bacterial strains
Alteration of substituentsEnhanced anticancer activity through improved lipophilicity
Variation in alkyl chain lengthModulated anti-inflammatory responses

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Antibacterial Activity : A study on thiazole derivatives showed that modifications led to increased inhibition of bacterial growth, particularly against Staphylococcus aureus .
  • Anti-HIV Activity : Compounds structurally similar to the target compound demonstrated significant inhibition of HIV replication in vitro, suggesting potential as antiviral agents .
  • Cytotoxicity in Cancer Research : In a screening for anticancer agents, derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the recommended synthetic routes for 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one?

  • Methodological Answer : The compound can be synthesized via base-assisted cyclization of precursors containing substituted phenyl and thiazole groups. For example, a dihydro-pyrrolone scaffold (as in ) can be functionalized using a 4-methoxyphenyl thiazole intermediate. Key steps include:
  • Cyclization : Use a base (e.g., NaOH) to promote ring closure of precursor amines and carbonyl derivatives.
  • Purification : Column chromatography with ethyl acetate/hexane (1:4 ratio) to isolate intermediates .
  • Final Functionalization : Introduce the phenethyl group via nucleophilic substitution or condensation reactions .
    Example yields from analogous syntheses range from 46% to 63% after recrystallization .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

  • Methodological Answer : Standard characterization includes:
  • 1H/13C NMR : Assign peaks for the pyrrolone ring (δ ~6.5–7.5 ppm for aromatic protons), thiazole (δ ~2.5–3.5 ppm for methylene groups), and methoxyphenyl (δ ~3.8 ppm for OCH3) .
  • HRMS : Confirm molecular weight (e.g., expected [M+H]+ ion for C23H22N4O2S: 430.14) .
  • FTIR : Identify carbonyl stretches (~1700 cm⁻¹) and NH/OH vibrations (~3200–3500 cm⁻¹) .
    A purity threshold of ≥95% is recommended for biological testing.

Q. What initial biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Prioritize assays based on structural motifs:
  • Kinase Inhibition : Screen against kinases (e.g., tyrosine kinases) due to the thiazole and pyrrolone moieties, using fluorescence polarization assays .
  • Enzyme Modulation : Test for cyclooxygenase (COX) or phosphodiesterase (PDE) inhibition via spectrophotometric methods .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Questions

Q. How can researchers optimize synthetic yield and purity for scaled-up production?

  • Methodological Answer : Key strategies include:
  • Solvent Optimization : Replace dichloromethane with toluene for improved solubility of aromatic intermediates .
  • Temperature Control : Maintain −20°C during diazomethane reactions to minimize side products .
  • Recrystallization : Use 2-propanol or methanol for final purification, achieving >99% purity (melting point: 209–212°C) .
    Example
StepYield (%)Purity (%)
Cyclization46–6385–90
Recrystallization90–95≥99

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Address discrepancies via:
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
  • Theoretical Frameworks : Link results to SAR hypotheses (e.g., methoxyphenyl groups may enhance membrane permeability but reduce target affinity) .
  • Orthogonal Assays : Confirm kinase inhibition using both enzymatic and cellular assays .

Q. What computational approaches are effective for predicting target interactions and ADME properties?

  • Methodological Answer : Use:
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., prioritize residues with hydrogen bonding to the pyrrolone carbonyl) .
  • ADME Prediction : SwissADME to estimate logP (~3.5), bioavailability (≥70%), and CYP450 interactions .
  • MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Focus on:
  • Core Modifications : Compare activity of pyrrolone vs. pyrazole analogs (e.g., replace thiazole with triazole) .
  • Substituent Effects : Test derivatives with halogens (Cl, F) or methyl groups on the methoxyphenyl ring .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions (phenethyl group) .
    Example SAR table:
DerivativeR GroupIC50 (µM)
ParentOCH30.45
Derivative 1Cl0.32
Derivative 2CH31.20

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